2-Phenylethyl tert-butyl ether
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3354-66-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethylbenzene |
InChI |
InChI=1S/C12H18O/c1-12(2,3)13-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
UPKHTMNSMRJUHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylethyl Tert Butyl Ether and Analogous Ethers
Established Etherification Strategies and Their Adaptations
Traditional methods of ether synthesis have been adapted, with varying degrees of success, to accommodate the steric bulk of the tert-butyl group.
Williamson Ether Synthesis and its Applicability to Phenylethyl and tert-Butyl Moieties
The Williamson ether synthesis, a cornerstone of ether formation since its development in 1850, typically involves the reaction of an alkoxide with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgkhanacademy.org In this reaction, the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. wikipedia.org This method is highly effective for producing a wide range of symmetrical and asymmetrical ethers. wikipedia.org
However, the direct synthesis of 2-phenylethyl tert-butyl ether via the Williamson route is highly problematic due to the inherent limitations of the SN2 reaction. wikipedia.orgquora.com The reaction could theoretically proceed via two pathways:
Reaction of sodium 2-phenylethoxide with a tert-butyl halide (e.g., tert-butyl bromide).
Reaction of sodium tert-butoxide with a phenylethyl halide (e.g., 2-phenylethyl bromide).
The first pathway fails because tertiary alkyl halides, like tert-butyl bromide, are extremely sterically hindered. quora.comstackexchange.com This steric bulk prevents the necessary backside attack by the nucleophile, making the SN2 reaction incredibly slow. quora.comstackexchange.com Instead, the alkoxide, which is also a strong base, promotes an E2 (bimolecular elimination) reaction, leading to the formation of an alkene (isobutylene) as the major product. quora.comdoubtnut.com
In the second pathway, while the phenylethyl halide is a primary halide and suitable for SN2 reactions, the nucleophile, sodium tert-butoxide, is very bulky. quora.comquora.com This steric hindrance on the nucleophile also significantly slows down the rate of substitution. stackexchange.com Furthermore, the bulky tert-butoxide is a strong, non-nucleophilic base, which again favors the E2 elimination pathway, leading to the formation of styrene (B11656) from the 2-phenylethyl halide. quora.comstackexchange.com Consequently, the Williamson ether synthesis is not a viable method for preparing sterically congested ethers like di-tert-butyl ether or this compound. wikipedia.orgquora.comdoubtnut.com
Lewis Acid-Promoted Ether Synthesis from Peroxides
Lewis acids can catalyze the formation of ethers from alcohols and peroxides. The reaction of carbanions with dialkyl peroxides has been known for a long time but is generally limited to the transfer of less hindered alkoxide groups; reactions with di-tert-butyl peroxide often yield multiple products. nih.gov
However, Lewis acids can facilitate more selective transformations. For example, the reaction of organometallic reagents with monoperoxyacetals is thought to proceed via a Lewis acid-promoted mechanism. nih.gov In other systems, Lewis acids like SnCl₄ have been used to open oxirane rings, which can then react with hydrogen peroxide to form peroxides. nih.gov
A synergistic Brønsted/Lewis acid catalytic system has been shown to promote the alkylation of arenes with unactivated tertiary alcohols or di-tert-butyl peroxide to create quaternary carbon centers. nih.gov For example, a dual iron(III)/HCl catalyst enables the tert-butylation of anisole (B1667542) and other aryl ethers. nih.gov This indicates that a properly chosen Lewis acid catalyst can activate a peroxide like di-tert-butyl peroxide or an alcohol like tert-butyl alcohol for reaction with a nucleophile, potentially including an alcohol like 2-phenylethanol (B73330), to form the corresponding ether. The reaction between alcohols and di-tert-butyl dicarbonate (B1257347) can also be directed towards the synthesis of tert-butyl ethers by selecting a Lewis acid catalyst with a highly delocalized negative charge, such as a perchlorate (B79767) or triflate. researchgate.net
Development of Novel Approaches for tert-Butyl Ether Synthesis
The challenges associated with traditional methods have driven the development of innovative catalytic and photoinduced processes for the efficient synthesis of tert-butyl ethers.
Catalytic Systems for tert-Butylation of Alcohols and Phenols
Modern synthetic chemistry has produced a variety of catalytic systems for the tert-butylation of alcohols and phenols, which are often milder and more efficient than classical methods that require a large excess of isobutylene (B52900) and a strong acid catalyst. acs.org
One effective approach utilizes di-tert-butyl dicarbonate (Boc₂O) as the tert-butyl source, catalyzed by metal perchlorates or triflates. researchgate.netacs.org Scandium(III) triflate (Sc(OTf)₃) is particularly effective for the tert-butylation of phenols, while magnesium perchlorate (Mg(ClO₄)₂) is a good choice for aliphatic alcohols. researchgate.net Erbium(III) triflate (Er(OTf)₃) has also been reported as a reusable catalyst for this transformation under solvent-free conditions. researchgate.net Another strategy employs a noncoordinating acid–base catalyst system, such as bis(trifluoromethane)sulfonimide and 2,6-lutidine, with tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent, which is suitable for substrates with acid-sensitive groups. acs.org
Ionic liquids have also emerged as effective catalysts. For instance, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) has been used as an efficient and recyclable catalyst for the alkylation of phenol (B47542) with tert-butyl alcohol. nih.govacs.org
The table below summarizes various catalytic systems developed for the tert-butylation of alcohols and phenols.
Interactive Table: Catalytic Systems for tert-Butylation of Alcohols and Phenols
| Catalyst | tert-Butyl Source | Substrate Type | Key Features |
|---|---|---|---|
| Metal Perchlorates (e.g., Mg(ClO₄)₂) | Di-tert-butyl dicarbonate | Alcohols | High efficiency for aliphatic alcohols. researchgate.netacs.org |
| Scandium(III) Triflate (Sc(OTf)₃) | Di-tert-butyl dicarbonate | Phenols | Best choice for phenols as aromatic tert-butyl ethers are unstable with perchlorates. researchgate.net |
| Erbium(III) Triflate (Er(OTf)₃) | Di-tert-butyl dicarbonate | Alcohols, Phenols | Eco-friendly, solvent-free conditions, reusable catalyst. researchgate.net |
| [Bis(trifluoromethane)sulfonimide + 2,6-lutidine] | tert-Butyl 2,2,2-trichloroacetimidate | Alcohols, Phenols | Mild, non-reversible, tolerates acid-sensitive groups. acs.org |
| 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) | tert-Butyl alcohol | Phenol | Recyclable ionic liquid catalyst. nih.govacs.org |
| Iron(III)/HCl | tert-Butyl alcohol / Di-tert-butyl peroxide | Aryl Ethers | Synergistic Brønsted/Lewis acid system. nih.gov |
Mechanistic Considerations in this compound Synthesis
The synthesis of this compound, like other ethers, can be approached through various synthetic routes, each governed by distinct reaction mechanisms. The feasibility and outcome of these syntheses are heavily influenced by the interplay of substrates, reagents, and reaction conditions, which dictate the operative mechanistic pathway. Understanding these mechanisms—nucleophilic substitution, radical-mediated processes, and potential rearrangements—is critical for controlling the reaction and achieving the desired product.
Nucleophilic Substitution (SN1 and SN2) Pathways in Ether Formation
Nucleophilic substitution is a cornerstone of ether synthesis. The formation of an ether linkage typically involves an alkoxide nucleophile attacking an alkyl electrophile. The two primary pathways for this transformation are the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1) mechanisms.
The most common method for preparing ethers via nucleophilic substitution is the Williamson ether synthesis, which proceeds through an SN2 mechanism. masterorganicchemistry.comnumberanalytics.com In this reaction, an alkoxide ion displaces a halide or other suitable leaving group from an alkyl substrate in a single, concerted step. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, two theoretical Williamson routes exist:
Route A: Sodium 2-phenylethanolate with tert-butyl halide.
Route B: Sodium tert-butoxide with 2-phenylethyl halide.
However, the SN2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon. stackexchange.com The reaction works best with primary alkyl halides and is less effective with secondary halides, which often yield a mixture of substitution and elimination products. masterorganicchemistry.com Tertiary alkyl halides, like tert-butyl chloride, almost exclusively undergo elimination (E2) when treated with a strong, non-hindered base like 2-phenylethanolate, making Route A non-viable for synthesizing this compound. masterorganicchemistry.com Conversely, Route B is highly effective because 2-phenylethyl halide is a primary halide with minimal steric hindrance, and sodium tert-butoxide, while a strong base, can act as an effective nucleophile in this case. libretexts.org
The SN1 pathway becomes relevant when a tertiary alkyl halide is used as the substrate in a non-basic, nucleophilic solvent (solvolysis), or when synthesizing ethers from alkenes and alcohols in the presence of a strong acid. stackexchange.commasterorganicchemistry.com In an SN1 reaction, the leaving group departs in a slow, rate-determining step to form a stable carbocation intermediate. This carbocation is then rapidly captured by a nucleophile. stackexchange.com To synthesize this compound via an SN1 mechanism, one could react tert-butyl alcohol with 2-phenylethanol under acidic conditions, where the acid protonates one of the alcohols, allowing it to leave as water and form a carbocation. Due to the superior stability of the tertiary carbocation, the reaction would proceed through the formation of the tert-butyl cation, which is then attacked by the 2-phenylethanol nucleophile. masterorganicchemistry.com
The choice between SN1 and SN2 pathways is dictated by several factors, as summarized in the table below. youtube.com
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Alkyl Halide | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |
| Nucleophile | Weak nucleophiles (e.g., water, alcohols) | Strong nucleophiles (e.g., alkoxides, hydroxide) |
| Solvent | Polar protic solvents (e.g., water, ethanol) | Polar aprotic solvents (e.g., DMSO, DMF) numberanalytics.com |
| Leaving Group | Good leaving group required | Good leaving group required |
| Rearrangements | Possible | Not possible |
| Stereochemistry | Racemization | Inversion of configuration |
Radical-Mediated Etherification Mechanisms and Intermediates
Beyond traditional nucleophilic substitution, radical-mediated reactions offer alternative pathways for ether synthesis. These methods often operate under mild conditions and can provide complementary reactivity to ionic pathways. A common strategy involves the generation of highly reactive alkoxy radicals from alcohols. acs.org
Visible-light photoredox catalysis has emerged as a powerful tool for generating these radicals. acs.orgnih.gov In a typical process, a photocatalyst, upon absorbing light, can initiate a single-electron transfer (SET) event. For instance, an alcohol can be converted into an alkoxy radical, which can then participate in subsequent bond-forming reactions. acs.org The formation of α-oxyalkyl radicals from ethers via hydrogen atom transfer (HAT) is another key radical pathway. nih.gov These nucleophilic radicals are relatively stable and can react with electron-deficient species. nih.gov
For a molecule like this compound, a hypothetical radical pathway could involve the formation of a 2-phenylethoxy radical or a tert-butoxy (B1229062) radical. These intermediates can be generated under various conditions:
Photoredox Catalysis: Using a suitable photocatalyst and a hypervalent iodine reagent, an alcohol (like 2-phenylethanol) can be oxidized to its corresponding alkoxy radical. acs.org
Copper-Catalyzed Reactions: In some systems, copper catalysts can mediate the formation of aminium radical cations from hydroxylamines, which then react with alkenes. A subsequent C-O bond formation step, potentially involving an alkoxy-bound copper intermediate, completes the etherification. acs.org
The key intermediates in these radical processes are typically open-shell species.
| Radical Intermediate | Potential Generation Method | Subsequent Reactivity |
| Alkoxy Radical (RO•) | Photoredox oxidation of alcohols; Thermal decomposition of peroxides. | Hydrogen Atom Transfer (HAT), Addition to unsaturated systems. acs.orgorganic-chemistry.org |
| α-Oxyalkyl Radical | Hydrogen Atom Transfer (HAT) from an ether. nih.gov | Coupling with electron-deficient heteroarenes (Minisci-type reaction). nih.gov |
| Carbon-centered Radical | Addition of an aminium radical to an alkene. acs.org | Oxidation and coupling with an alkoxide. acs.org |
Mechanistic studies involving radical scavengers like TEMPO or BHT can help confirm the involvement of radical pathways; a significant suppression of product formation in the presence of these agents points to a radical mechanism. acs.org
Rearrangement Processes During Ether Formation and Related Reactions
Rearrangements are a significant consideration in reactions that proceed through carbocation intermediates, such as SN1 reactions and certain acid-catalyzed additions to alkenes. masterorganicchemistry.com The driving force for these rearrangements is the formation of a more stable carbocation from a less stable one. mychemblog.com
The most common type of rearrangement is the Wagner-Meerwein rearrangement , which involves the 1,2-migration of a hydride, alkyl, or aryl group to an adjacent carbocationic center. wikipedia.orglscollege.ac.in This process is a class of cationic masterorganicchemistry.comorganic-chemistry.org-sigmatropic rearrangement. wikipedia.orglscollege.ac.in For example, if an ether synthesis generates a secondary carbocation adjacent to a tertiary or quaternary carbon, a 1,2-hydride or 1,2-alkyl shift can occur to yield a more stable tertiary carbocation before the nucleophile attacks. masterorganicchemistry.com While the specific structure of this compound is unlikely to arise from a precursor that would readily undergo a Wagner-Meerwein rearrangement leading to a different skeleton, the principle is crucial when designing syntheses for more complex ethers where carbocationic intermediates are plausible. jk-sci.com
Another important class of rearrangements associated with ethers is the Claisen rearrangement . This is a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement specific to allyl vinyl ethers or allyl aryl ethers. libretexts.orglibretexts.org The reaction is typically thermally induced and proceeds through a concerted, six-membered cyclic transition state. libretexts.orgorganic-chemistry.org While not directly involved in the synthesis of a saturated ether like this compound, understanding this process is essential in the broader context of ether chemistry, particularly when unsaturated moieties are present in the precursor molecules. If an ortho-position on an aryl ring is blocked, the reaction can proceed via a subsequent Cope rearrangement to the para-position. organic-chemistry.org
| Rearrangement Type | Key Intermediate/Substrate | Mechanistic Feature | Relevance to Ether Synthesis |
| Wagner-Meerwein | Carbocation | 1,2-hydride, alkyl, or aryl shift to a more stable carbocation. mychemblog.comwikipedia.org | A potential side reaction in SN1 or acid-catalyzed ether syntheses, leading to skeletal isomers. masterorganicchemistry.com |
| Claisen | Allyl aryl ether or Allyl vinyl ether | Concerted numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. libretexts.orglibretexts.org | A key thermal reaction of specific unsaturated ethers, leading to C-C bond formation. |
Mechanistic Investigations of 2 Phenylethyl Tert Butyl Ether Reactions and Transformations
Unimolecular Decomposition Pathways of Phenylethyl Ethers
The thermal stability and decomposition of ethers are of significant interest in various chemical processes. Unimolecular decomposition refers to the fragmentation of a single molecule, which can proceed through different mechanistic pathways depending on the molecular structure and energy input.
Thermal Pyrolysis Mechanisms: Concerted vs. Homolytic Cleavage
The gas-phase thermal decomposition (pyrolysis) of ethers can occur through two primary mechanisms: a concerted, pericyclic process or a stepwise homolytic cleavage. In a concerted reaction, bond breaking and bond making occur simultaneously in a single step through a cyclic transition state. For ethers, this often involves a six-membered ring structure, leading to an alkene and an alcohol, and is characterized by a unimolecular, first-order rate law. bgu.ac.il For instance, the pyrolysis of tert-butyl alcohol to isobutene and water is a well-studied example of a concerted elimination. bgu.ac.il
In contrast, homolytic cleavage involves the breaking of a chemical bond to form two radical species. This pathway typically has a higher activation energy than concerted eliminations. For a compound like 2-phenylethyl tert-butyl ether, the primary competition would be between a concerted elimination involving a β-hydrogen and the homolytic cleavage of either the C-O or C-C bonds.
Studies on analogous compounds, such as various alkyl vinyl ethers, show that the pyrolysis mechanism is sensitive to the structure of the alkyl group. rsc.orgrsc.org The relative rates of pyrolysis for ethyl, isopropyl, and t-butyl vinyl ethers (1:10:178 at 600 K) demonstrate the influence of alkyl substitution on the transition state. rsc.org Research on 2-phenylethyl phenyl ether further explores these decomposition reactions. colorado.edu The mechanism for vinyl ether pyrolysis is suggested to have less E1 (carbocation-like) character than that for corresponding esters, implying that nucleophilic attack by the ether oxygen on the β-hydrogen is a critical step in the concerted pathway. rsc.org
| Compound | Ea (kJ/mol) | log (A/s⁻¹) | Mechanism Type | Reference |
|---|---|---|---|---|
| Ethyl vinyl ether | 185.9 | 11.83 | Concerted (Ei) | rsc.org |
| Isopropyl vinyl ether | 182.5 | 12.53 | Concerted (Ei) | rsc.org |
| t-Butyl vinyl ether | 164.1 | 12.17 | Concerted (Ei) | rsc.org |
| tert-Butyl alcohol | 277.0 | 14.60 | Concerted (Ei) | bgu.ac.il |
Role of Transition State Theory (TST) in Decomposition Kinetics
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the activated complex, or transition state, at the saddle point of a potential energy surface. wikipedia.org According to TST, the rate of a reaction is determined by the concentration of the transition state species and the frequency with which they convert into products. The free energy of activation (ΔG‡) is a key parameter that relates reactant and transition state energies.
In the context of ether pyrolysis, TST is used to interpret experimental kinetic data, such as the Arrhenius parameters (activation energy, Ea, and pre-exponential factor, A). rsc.org A relatively low pre-exponential factor is often indicative of a tight, highly ordered transition state, which is characteristic of a concerted, cyclic mechanism. Conversely, a high A-factor suggests a looser transition state with more rotational and vibrational freedom, which can be consistent with homolytic cleavage where the fragments are separating.
By comparing the experimental kinetics of a series of related compounds, such as primary, secondary, and tertiary ethers, researchers can deduce the degree of charge separation or polarization in the transition state. rsc.org For example, the spread in pyrolysis rates between ethyl, isopropyl, and tert-butyl acetates is used to infer the polarity of the transition state. rsc.org This approach allows for a qualitative understanding of how the reaction mechanism shifts in response to structural changes. wikipedia.org However, TST has limitations, particularly at high temperatures where molecules populate higher energy modes and reaction pathways may deviate from the minimum energy path. wikipedia.org
Photoinduced Electron Transfer (PET) Reactions of Ether Radical Cations
Photoinduced electron transfer (PET) is a powerful method for generating radical cations from neutral organic molecules. ias.ac.in This process involves the excitation of a photosensitizer, which then oxidizes the substrate molecule by accepting an electron, creating a radical cation. ias.ac.ind-nb.info The subsequent reactions of these highly reactive intermediates, such as this compound radical cations, are of significant interest.
Selective C-C and C-H Bond Cleavage in Aliphatic and Phenylethyl Ethers
Once formed, the radical cation of a β-phenylethyl ether can undergo fragmentation through cleavage of either a C-C or a C-H bond. The selectivity of this cleavage is governed by a combination of the bond dissociation energy (BDE) in the radical cation and specific conformational requirements. cdnsciencepub.com Research has shown that for bond cleavage to be feasible, the calculated BDE in the radical cation should generally be less than approximately 55 kJ/mol. cdnsciencepub.com
Furthermore, for C-C bond cleavage to occur in a β-phenylethyl ether radical cation, there must be effective orbital overlap. Specifically, the singly occupied molecular orbital (SOMO), which is typically centered on the phenyl ring, must overlap with the vulnerable C-C sigma bond. cdnsciencepub.com Additionally, a lone pair of electrons on the ether oxygen must be able to overlap with the corresponding C-C sigma antibonding (σ*) orbital. cdnsciencepub.com If these conformational criteria are not met, C-C cleavage is disfavored, even if the BDE is low. In such cases, cleavage of a C-H bond (deprotonation) may become the dominant pathway if the conformation allows for overlap between the SOMO and the C-H bond. cdnsciencepub.com In the case of methyl neopentyl ether, both C-C and C-H bond cleavage pathways are observed upon PET. rsc.org
| Compound | Calculated C-C BDE (kJ/mol) | Predicted Pathway | Observed Pathway | Reference |
|---|---|---|---|---|
| cis-2-Methyl-3-phenyltetrahydropyran (10c) | < 55 | No significant cleavage (poor overlap) | No significant cleavage | cdnsciencepub.com |
| trans-2-Methyl-3-phenyltetrahydropyran (10t) | < 55 | C-C Cleavage (good overlap) | C-C Cleavage | cdnsciencepub.com |
| Methyl 2,2-diphenylethyl ether (1) | N/A | C-C Cleavage | C-C Cleavage | cdnsciencepub.com |
Alpha-Deprotonation and Mesolytic Cleavage Phenomena
Alpha-deprotonation is a common reaction pathway for ether radical cations where a proton is lost from the carbon atom adjacent (alpha) to the ether oxygen. rsc.org This process is particularly facile because the resulting α-alkoxy radical is stabilized. In PET reactions, this deprotonation can be initiated by a suitable base, which could be the radical anion of the sensitizer (B1316253) or another basic species in the medium. ias.ac.in
Elimination Reaction Kinetics and Stereochemical Aspects
Elimination reactions are fundamental transformations that form alkenes from saturated precursors. For this compound, the presence of a tertiary alkyl group and hydrogens on the adjacent β-carbon of the phenylethyl group allows for elimination pathways. These reactions can be induced by strong bases or by strong acids, which cleave the ether linkage. libretexts.org
The kinetics and stereochemistry of elimination reactions are primarily defined by whether they follow a bimolecular (E2) or unimolecular (E1) mechanism. lumenlearning.commasterorganicchemistry.com
E2 Mechanism: This is a single, concerted step where a base removes a β-proton simultaneously as the leaving group departs. masterorganicchemistry.commsu.edu The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base. masterorganicchemistry.comlibretexts.org A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group, which allows for the smooth transition from sp³ to sp² hybridization as the pi bond forms. lumenlearning.commasterorganicchemistry.com E2 reactions are favored by strong, often hindered bases. lumenlearning.com
E1 Mechanism: This is a two-step process that begins with the slow, unimolecular departure of the leaving group to form a carbocation intermediate. lumenlearning.comlibretexts.org In a second, fast step, a weak base removes a β-proton to form the alkene. The rate of the E1 reaction is first-order, depending only on the concentration of the substrate. lumenlearning.com Because the reaction proceeds through a planar carbocation intermediate, there is no strict stereochemical requirement for the orientation of the leaving group. E1 reactions are favored for tertiary substrates, like the tert-butyl group in this compound, and are promoted by weak bases and polar, protic solvents. lumenlearning.comlibretexts.org Acid-catalyzed cleavage of tert-butyl ethers often proceeds via an E1 mechanism after protonation of the ether oxygen. libretexts.org
The regioselectivity of these eliminations typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orglibretexts.org However, the use of a sterically hindered base in an E2 reaction can lead to the formation of the less substituted "Hofmann" product.
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Base]) |
| Mechanism | Two steps, via carbocation intermediate | One concerted step |
| Substrate | Favored for 3° > 2° | 3°, 2°, or 1° |
| Base | Weak base required | Strong base required |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Regioselectivity | Zaitsev's rule generally followed | Zaitsev's rule (non-bulky base), Hofmann (bulky base) |
The stereochemistry of elimination can be complex. While E2 reactions require a specific anti-periplanar geometry, leading to high stereoselectivity, E1 reactions lose stereochemical information at the carbocation stage and typically produce a mixture of E and Z alkene isomers, with the more stable trans (E) isomer usually predominating. libretexts.org Studies on related systems have shown that factors like base ion-pairing can also influence the stereochemical outcome, sometimes favoring syn-elimination pathways. researchgate.net
E2 Reactions Involving Phenylethyl Halides with tert-Butoxide Bases
The bimolecular elimination (E2) reaction is a fundamental transformation in organic chemistry where a base removes a proton and a leaving group departs from an adjacent carbon in a single, concerted step, leading to the formation of a double bond. masterorganicchemistry.com The reactions of 2-phenylethyl halides with strong, sterically hindered bases like potassium tert-butoxide in tert-butyl alcohol are classic examples used to study the E2 mechanism. cdnsciencepub.comresearchgate.net These reactions typically yield styrene (B11656) through the elimination of a hydrogen halide.
The rate of the E2 reaction is dependent on the concentration of both the substrate (the 2-phenylethyl halide) and the base (tert-butoxide), confirming its bimolecular nature. masterorganicchemistry.comyoutube.com The nature of the leaving group (halide) and the specific reaction conditions, such as base concentration, can influence the geometry of the transition state. cdnsciencepub.comresearchgate.net For instance, studies on m- and p-substituted β-phenylethyl bromides, iodides, and tosylates with tert-butoxide show that the halides participate in a more highly concerted elimination compared to the tosylates. researchgate.net
The use of a bulky base like potassium tert-butoxide generally favors the Hofmann product (the less substituted alkene) if different β-hydrogens are available. khanacademy.orgyoutube.com However, in the case of 2-phenylethyl halides, there is only one type of β-hydrogen, so the reaction leads specifically to styrene. The mechanism involves the tert-butoxide anion abstracting a β-hydrogen, while simultaneously the C-X (halogen) bond breaks and the π-bond of styrene is formed. youtube.com The stereochemistry of this process is crucial, requiring an anti-periplanar arrangement of the abstracted proton and the leaving group for optimal orbital overlap in the transition state. masterorganicchemistry.com
Secondary Alpha-Deuterium Kinetic Isotope Effects as Mechanistic Probes
Secondary kinetic isotope effects (KIEs) are changes in reaction rate observed when an atom not directly involved in bond-breaking at the transition state is replaced with one of its isotopes. wikipedia.org They are powerful tools for elucidating reaction mechanisms. Specifically, secondary alpha-deuterium (α-D) KIEs, where hydrogens on the carbon bearing the leaving group (the α-carbon) are replaced with deuterium, provide insight into the extent of bond cleavage at the transition state.
In the E2 reaction of 2-phenylethyl halides with tert-butoxide in tert-butyl alcohol, the magnitude of the secondary α-deuterium KIE ((kH/kD)α) was found to depend on the concentration of the tert-butoxide base, particularly when the leaving groups were chlorine and fluorine. cdnsciencepub.com
At low base concentrations , the (kH/kD)α was inverse (a value less than 1), suggesting a transition state with significant C-H bond breaking and less C-X bond breaking.
At high base concentrations , the (kH/kD)α was normal (a value greater than 1), indicating substantial C-X bond cleavage at the transition state. cdnsciencepub.com
This variation was interpreted in terms of different reacting base species (dissociated vs. associated ions) promoting different elimination pathways (anti- vs. syn-elimination). cdnsciencepub.com A large normal isotope effect points to considerable bond rupture of the carbon-leaving group bond in the transition state. cdnsciencepub.comresearchgate.net For example, the syn-elimination of 2-phenylethyldimethylamine oxide shows a large secondary α-deuterium isotope effect of 1.158, indicating significant C-N bond rupture. cdnsciencepub.com In contrast, the anti-elimination E2 reaction of 2-phenylethyltrimethylammonium ion with ethoxide shows a small (kH/kD)α of 1.02, suggesting a more carbanionic transition state where C-H bond rupture is more advanced than C-N bond weakening. cdnsciencepub.com
These findings underscore how sensitive secondary α-D KIEs are to the structure of the transition state and how they can be used to probe the mechanistic details of elimination reactions. cdnsciencepub.com
Table 1: Secondary α-Deuterium Kinetic Isotope Effects in Elimination Reactions of 2-Phenylethyl Derivatives
| Substrate | Base/Conditions | Elimination Type | (kH/kD)α Value | Implied Transition State Characteristic | Reference |
|---|---|---|---|---|---|
| 2-Phenylethyl Halides (Cl, F) | tert-Butoxide (low conc.) | E2 (anti/syn mix) | Inverse (<1) | More C-H bond breaking | cdnsciencepub.com |
| 2-Phenylethyl Halides (Cl, F) | tert-Butoxide (high conc.) | E2 (anti/syn mix) | Normal (>1) | More C-X bond breaking | cdnsciencepub.com |
| 2-Phenylethyltrimethylammonium ion | Ethoxide | E2 (anti) | 1.02 | Carbanionic, advanced C-H rupture | cdnsciencepub.com |
| 2-Phenylethyldimethylamine oxide | Thermal (DMSO-H₂O) | syn-elimination | 1.158 | Significant C-N bond rupture | cdnsciencepub.com |
Other Catalytic and Chemoselective Transformations
Beyond mechanistic studies of elimination, this compound and related structures can undergo various other transformations, often characterized by high selectivity under catalytic conditions. These reactions are important for synthesis and functional group manipulation.
A key reaction is the cleavage or formation of the ether bond. The tert-butyl ether group is frequently used as a protecting group for alcohols and phenols in organic synthesis because it is stable to many reagents but can be removed under specific acidic conditions. organic-chemistry.org
Several catalytic systems have been developed for the efficient and chemoselective synthesis of tert-butyl ethers.
Lead Carbonate: Basic lead carbonate can catalyze the reaction between alcohols or phenols and tert-butyl bromide under solvent-free conditions to produce tert-butyl ethers in high yields. This reaction is highly chemoselective, leaving other functional groups like methoxy, chloro, and fluoro groups intact. sci-hub.se
Erbium Triflate (Er(OTf)₃): This catalyst provides an eco-friendly method for forming tert-butyl ethers from alcohols and phenols at room temperature under solvent-free conditions. The catalyst is reusable. organic-chemistry.org
Magnesium Perchlorate (B79767) (Mg(ClO₄)₂): In conjunction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), Mg(ClO₄)₂ serves as a mild and generally applicable catalyst for the protection of alcohols as their tert-butyl ethers. organic-chemistry.org
Catalytic cleavage (deprotection) of tert-butyl ethers is equally important. The CeCl₃·7H₂O/NaI system is a very suitable catalyst for this deprotection. organic-chemistry.org
Furthermore, catalytic studies on analogous ether structures provide insight into potential transformations for this compound. For example, the catalytic conversion of 2-phenethyl phenyl ether has been investigated over various zeolite catalysts (HZSM-5, HBEA, HY). These catalysts, particularly those with larger pore channels like HBEA and HY, showed excellent activity in cleaving the ether bond. researchgate.net
Table 2: Selected Catalytic Transformations for the Formation of tert-Butyl Ethers
| Reaction Type | Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Etherification | Basic Lead Carbonate | Alcohols/Phenols + tert-Butyl Bromide | Solvent-free, high chemoselectivity | sci-hub.se |
| Etherification | Er(OTf)₃ | Alcohols/Phenols | Solvent-free, reusable catalyst | organic-chemistry.org |
| Etherification | Mg(ClO₄)₂ / Boc₂O | Alcohols | Mild conditions, general applicability | organic-chemistry.org |
| Etherification | Yb(OTf)₃ | Alcohols + Di-tert-butyl Dicarbonate | Decarboxylative etherification | researchgate.net |
| Ether Cleavage | CeCl₃·7H₂O / NaI | tert-Butyl Ethers | Deprotection | organic-chemistry.org |
| Ether Cleavage | HBEA, HY Zeolites | 2-Phenethyl Phenyl Ether | Cleavage of ether linkage | researchgate.net |
Advanced Spectroscopic Elucidation and Conformational Analysis of 2 Phenylethyl Tert Butyl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides a detailed picture of the molecular structure of 2-Phenylethyl tert-butyl ether by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. The chemical shifts, signal multiplicities, and coupling constants observed in NMR spectra allow for the precise mapping of the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopic Characterization
The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.15 and 7.35 ppm.
The two methylene groups of the ethyl chain give rise to two distinct signals. The protons of the methylene group adjacent to the phenyl ring (-CH₂-Ph) are expected to resonate as a triplet, while the protons of the methylene group bonded to the ether oxygen (-O-CH₂-) also appear as a triplet. The chemical shift of hydrogens on a carbon adjacent to an ether oxygen is typically in the range of 3.4-4.5 ppm. The nine equivalent protons of the tert-butyl group produce a sharp singlet in the upfield region of the spectrum, a characteristic feature for this group.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| Phenyl | ~7.25 | Multiplet |
| -CH₂-Ph | Triplet | |
| -O-CH₂- | Triplet | |
| -C(CH₃)₃ | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
¹³C NMR Spectroscopic Characterization
The carbon-13 NMR (¹³C NMR) spectrum provides complementary information to the ¹H NMR spectrum, showing a signal for each unique carbon atom in the this compound molecule. The carbon atoms of the phenyl ring typically produce a series of signals in the aromatic region of the spectrum (δ 125-150 ppm).
The carbon of the tert-butyl group directly attached to the oxygen atom is expected to appear in the range of δ 70-80 ppm, while the methyl carbons of the tert-butyl group will have a characteristic signal further upfield. The two methylene carbons of the ethyl chain will also have distinct chemical shifts, with the carbon atom bonded to the oxygen atom being more deshielded and thus appearing at a lower field. Carbons adjacent to an ether oxygen typically appear in the region of 50-80 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Phenyl (C-ipso) | |
| Phenyl (C-ortho) | |
| Phenyl (C-meta) | |
| Phenyl (C-para) | |
| -CH₂-Ph | |
| -O-CH₂- | |
| -O-C(CH₃)₃ | |
| -C(CH₃)₃ |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Advanced NMR Techniques for Stereochemical and Regiochemical Analysis
While standard 1D NMR techniques are powerful for basic structural assignment, more complex molecules or subtle structural features often require the use of advanced 2D NMR experiments. For a flexible molecule like this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into the preferred conformations of the molecule in solution. mdpi.comnih.gov
Correlation Spectroscopy (COSY) is invaluable for establishing proton-proton coupling networks, confirming the connectivity of the ethyl chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. ipb.pt These techniques are instrumental in unambiguously assigning all ¹H and ¹³C signals and confirming the regiochemistry of the ether linkage. For flexible molecules, the analysis of residual dipolar couplings (RDCs) measured in weakly aligning media can provide long-range structural information and help to define the conformational space of the molecule. mdpi.comnih.gov
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₁₂H₁₈O. This is a critical step in the identification of the compound, distinguishing it from isomers with the same nominal mass.
Photoionization Mass Spectrometry (PIMS) for Reaction Product Detection
Photoionization mass spectrometry (PIMS) is a soft ionization technique that can be particularly useful for the detection of reaction products, including isomers that might be difficult to distinguish using other methods. In the context of studying reactions involving this compound, PIMS can provide valuable information on the formation of various products and intermediates. The fragmentation of ethers in mass spectrometry is a well-studied process. acs.org Aromatic ethers, in particular, tend to produce a prominent molecular ion due to the stability of the benzene ring. whitman.edu The major fragmentation pathway often involves cleavage of the bond beta to the aromatic ring. whitman.edu For this compound, a characteristic fragmentation would be the loss of a tert-butyl radical to form a stable benzylic cation. Another common fragmentation pathway for ethers is cleavage of the C-O bond. whitman.edu
Vibrational Spectroscopy for Functional Group Analysis and Isomer Differentiation
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules like this compound. These methods probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint that allows for the identification of functional groups and can aid in the differentiation between conformational isomers.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an effective method for identifying the key functional groups within this compound. The IR spectrum is characterized by absorption bands corresponding to specific vibrational modes, such as stretching and bending of bonds.
The most prominent feature in the IR spectrum of an ether is the C–O single-bond stretching absorption. For dialkyl ethers, this typically appears as a strong band in the 1050 to 1150 cm⁻¹ region libretexts.org. In the case of aryl alkyl ethers, two distinct C–O stretching bands are often observed: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ quimicaorganica.org. For this compound, one would expect a strong, characteristic C-O stretching absorption band within the 1150-1050 cm⁻¹ range.
Other significant absorptions include those from the aromatic ring and the alkyl groups. The presence of the phenyl group gives rise to several characteristic bands:
C-H stretching: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations produce a series of medium to weak absorptions in the 1600–1450 cm⁻¹ region.
C-H out-of-plane bending: Strong absorptions in the 900–675 cm⁻¹ range are indicative of the substitution pattern on the benzene ring.
The alkyl portions of the molecule, the ethyl bridge and the tert-butyl group, also contribute to the spectrum:
C-H stretching: Aliphatic C-H stretching vibrations from the methylene (-CH₂) and methyl (-CH₃) groups are observed just below 3000 cm⁻¹ (typically 2975–2850 cm⁻¹) wiley.com.
C-H bending: Methyl and methylene C-H bending (scissoring) vibrations occur around 1470-1450 cm⁻¹ wiley.com. The tert-butyl group is expected to show characteristic splitting in the C-H bending region, with bands appearing near 1395 cm⁻¹ and 1365 cm⁻¹ upi.edu.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
Table 1: Predicted Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100–3000 | C-H Stretch | Aromatic (Phenyl) | Medium-Weak |
| 2975–2850 | C-H Stretch | Aliphatic (-CH₂, -C(CH₃)₃) | Strong |
| 1600, 1580, 1500, 1450 | C=C Stretch | Aromatic (Phenyl) | Medium-Weak |
| 1470–1450 | C-H Bend (Scissoring) | Methylene (-CH₂) | Medium |
| 1395, 1365 | C-H Bend (Umbrella) | tert-Butyl | Medium-Strong |
| 1250–1050 | C-O Stretch | Ether | Strong |
| 900–675 | C-H Bend (Out-of-plane) | Aromatic (Phenyl) | Strong |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it well-suited for analyzing the hydrocarbon skeleton of this compound. The Raman spectrum provides information on molecular vibrations and rotations within a sample nih.gov.
Key features expected in the Raman spectrum of this compound include:
Aromatic Ring Vibrations: The phenyl group will exhibit strong Raman bands. A particularly intense band corresponding to the symmetric ring-breathing vibration is expected around 1000 cm⁻¹. Other C=C stretching and C-H in-plane bending vibrations will also be prominent in the 1600-1000 cm⁻¹ region stanford.edu.
Aliphatic C-H Vibrations: The C-H stretching modes of the ethyl and tert-butyl groups will appear as strong bands in the 3000–2800 cm⁻¹ range researchgate.net. C-H bending and rocking vibrations will be present in the 1450-800 cm⁻¹ "fingerprint" region.
C-O-C Vibrations: The ether linkage (C-O-C) stretching vibrations, while very strong in the IR spectrum, are typically weaker in the Raman spectrum. However, a symmetric C-O-C stretching mode may be observable.
Differentiation between potential rotational isomers (conformers) of this compound may be possible through detailed analysis of the fingerprint and low-frequency regions of both IR and Raman spectra. Conformational changes can lead to slight shifts in vibrational frequencies and changes in band intensities, particularly for modes involving the ethyl chain and its orientation relative to the phenyl and tert-butyl groups.
Microwave Spectroscopy for Gas-Phase Conformational Studies
Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase libretexts.org. By precisely measuring the frequencies of these transitions, it is possible to determine accurate rotational constants, which are inversely related to the molecule's moments of inertia. This information provides unambiguous details about the molecular geometry, allowing for the identification of different conformational isomers and the study of their dynamics.
Analysis of Conformational Isomers and Rotational Barriers
Due to the flexibility of the ethyl chain, this compound is expected to exist as a mixture of different conformational isomers in the gas phase. The primary sources of this isomerism are the rotations around the C(phenyl)-C(α), C(α)-C(β), and C(β)-O bonds. Analogous studies on similar molecules like 2-phenylethylamine and 2-phenylethanethiol have shown the existence of multiple stable conformers, primarily differing in the orientation of the side chain relative to the aromatic ring nih.govuva.esresearchgate.net.
Two main families of conformers are anticipated:
Gauche (Folded) Conformers: Where the C(β)-O bond is oriented gauche with respect to the phenyl ring. These conformers may be stabilized by weak intramolecular interactions between the ether oxygen and the π-electron system of the aromatic ring.
Anti (Extended) Conformers: Where the C(β)-O bond is in an anti (trans) orientation relative to the phenyl ring, resulting in a more linear, extended structure.
Each of these conformers will have a unique set of rotational constants (A, B, C) and, consequently, a distinct rotational spectrum. By comparing experimentally measured rotational constants with those calculated from theoretical (ab initio) models of the different possible structures, each observed spectrum can be definitively assigned to a specific conformer nih.govresearchgate.net. Studies on related flexible ethers have successfully used this method to identify multiple coexisting conformers in a supersonic jet expansion nih.govresearchgate.net.
Furthermore, microwave spectroscopy can provide insights into the barriers to internal rotation. For instance, the rotation of the methyl groups within the tert-butyl moiety and the rotation of the entire tert-butyl group around the C-O bond are subject to potential energy barriers. These barriers can be determined by analyzing the splitting patterns of rotational transitions in torsionally excited vibrational states aip.orgrsc.org. For methyl tert-butyl ether (MTBE), the barrier to internal rotation for the methoxy methyl group has been experimentally determined rsc.org.
Table 2: Potential Conformational Isomers of this compound
| Conformer Type | Dihedral Angle (C(phenyl)-C(α)-C(β)-O) | Expected Relative Energy | Key Structural Feature |
|---|---|---|---|
| Gauche | Approx. ±60° | Potentially lower | Folded structure, possible O···π interaction |
| Anti | Approx. 180° | Potentially higher | Extended, linear structure |
Tunnelling Effects and Internal Motion Dynamics
In some conformers, large-amplitude internal motions can lead to observable tunnelling effects in the microwave spectrum. If a molecule can convert between two equivalent conformations by passing through a sufficiently low potential energy barrier, each rotational energy level can be split into two or more closely spaced sub-levels researchgate.net. This splitting is a direct measure of the tunnelling frequency.
For this compound, potential tunnelling pathways could involve the internal rotation of the methyl groups of the tert-butyl moiety. A more significant tunnelling motion could arise from the torsional motion of the entire phenylethyl group, as has been observed in related molecules uva.es. For example, in one of the anti conformers of 2-phenylethylamine, tunnelling splittings were observed due to the inversion and internal rotation of the amino group researchgate.net. Similarly, analysis of the microwave spectrum of diethyl ether revealed effects from the internal rotation of the methyl groups nih.govresearchgate.net. The observation and analysis of such splittings in the spectrum of this compound would provide detailed information about the potential energy surface governing its internal dynamics.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques, with the choice depending on the specific analytical goal.
Gas Chromatography (GC)
Given the volatility of this compound, gas chromatography is a primary technique for its analysis. In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column.
Purity Assessment: GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is highly effective for determining the purity of a sample. GC-MS allows for the confident identification of the main component by its mass spectrum and the tentative identification of any impurities dergipark.org.trdgaequipment.com. The standardized ASTM Method D5769, for example, uses GC-MS for the determination of aromatic and ether compounds in gasoline pragolab.cz.
Column Selection: A non-polar or mid-polarity column, such as one with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate for the separation. The choice of column affects the resolution of the separation essentialoilsforhealing.com.
Separation of Isomers: High-resolution capillary GC columns may be capable of separating closely related structural isomers, although the separation of conformational isomers is generally not possible due to their rapid interconversion at typical GC analysis temperatures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable alternative, particularly for preparative-scale purification or for the analysis of samples that may contain non-volatile impurities.
Mode of Separation: Reversed-phase HPLC (RP-HPLC) would be the most common mode for a molecule like this compound. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol sielc.com. The compound would be retained on the column and then eluted by increasing the proportion of the organic solvent.
Detection: A UV detector would be highly sensitive for this compound due to the presence of the phenyl group, which absorbs UV light.
Method Development: The mobile phase composition is a critical parameter that can be adjusted to optimize the retention and separation of the target compound from any impurities. For instance, in the analysis of a related mandelic acid derivative, t-butyl methyl ether was used as a component of the mobile phase to dramatically alter the retention of isomers on a chiral column nih.gov.
Table 3: Summary of Chromatographic Techniques for this compound
| Technique | Typical Stationary Phase | Typical Mobile Phase | Detector | Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Dimethylpolysiloxane (non-polar) | Inert gas (e.g., He, N₂) | FID, MS | Purity analysis, impurity identification, quantitative analysis |
| HPLC (Reversed-Phase) | C18, C8 (non-polar) | Acetonitrile/Water, Methanol/Water | UV, MS | Purity analysis, preparative purification, analysis of non-volatile mixtures |
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas Chromatography-Mass Spectrometry stands as a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. The coupling of gas chromatography's high-resolution separation power with the specific identification capabilities of mass spectrometry allows for the confident characterization of this ether, even in complex mixtures.
Instrumentation and Methodological Parameters
A typical GC/MS analysis of this compound would employ a capillary column, often with a non-polar or medium-polarity stationary phase like a polysiloxane. The separation is based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then ionizes the eluted compound, most commonly through electron impact (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z).
A representative set of GC/MS parameters for the analysis of aromatic ethers is detailed in the table below.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Fragmentation Analysis
The mass spectrum of this compound is predicted to exhibit a characteristic fragmentation pattern. The molecular ion peak (M+) may be observed, though it can be weak in some ethers. The fragmentation is generally dictated by the stability of the resulting carbocations.
Key expected fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for ethers.
Beta-cleavage: Cleavage of the bond beta to the aromatic ring is also a significant fragmentation route for aromatic ethers. whitman.edu
Loss of a tert-butyl group: The tert-butyl group is a stable carbocation, and its loss would result in a prominent peak. The fragmentation of tert-butylbenzenes, for instance, is known to be initiated by the loss of a methyl radical.
Tropylium ion formation: Rearrangement to form the stable tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl moiety.
A table of predicted significant fragments for this compound is presented below.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 178 | [C12H18O]+• | Molecular Ion |
| 163 | [C11H15O]+ | Loss of a methyl radical from the tert-butyl group |
| 105 | [C8H9]+ | Cleavage of the ether bond with charge retention on the phenylethyl moiety |
| 91 | [C7H7]+ | Rearrangement to the tropylium ion |
| 57 | [C4H9]+ | Loss of the phenylethyl group to form the tert-butyl cation |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography is a powerful technique for the separation, quantification, and purification of this compound. Its versatility allows for both analytical-scale analysis and preparative-scale isolation of the compound.
Analytical HPLC
For analytical purposes, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound would be based on its hydrophobicity. Phenyl columns can offer alternative selectivity for aromatic compounds due to potential π-π interactions. uhplcs.comresearchgate.netelementlabsolutions.com
A typical analytical HPLC method for a compound like this compound is outlined below.
| Parameter | Value |
| HPLC System | |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water |
| Gradient | 60% Acetonitrile, increasing to 90% over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | |
| Type | UV-Vis |
| Wavelength | 254 nm |
For applications requiring mass spectrometric detection (LC-MS), a volatile buffer such as formic acid can be added to the mobile phase to facilitate ionization.
Preparative HPLC
The principles of analytical HPLC can be scaled up for preparative separations, with the goal of isolating larger quantities of pure this compound. teledynelabs.com Preparative HPLC utilizes larger columns and higher flow rates to handle larger sample loads.
Key considerations for scaling up to preparative HPLC include:
Column Dimensions: Columns with larger internal diameters (e.g., 20-50 mm) and longer lengths are used to increase loading capacity.
Flow Rate: Flow rates are significantly higher to maintain a reasonable separation time.
Sample Loading: The amount of sample that can be loaded onto the column is a critical parameter that needs to be optimized to maximize throughput without sacrificing resolution.
Fraction Collection: An automated fraction collector is used to collect the purified compound as it elutes from the column.
The following table provides an example of preparative HPLC conditions for the purification of an aromatic ether.
| Parameter | Value |
| Preparative HPLC System | |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase | Methanol and Water |
| Mode | Isocratic (e.g., 85% Methanol) |
| Flow Rate | 20 mL/min |
| Detection and Collection | |
| Detector | UV-Vis (with a flow cell appropriate for high flow rates) |
| Wavelength | 254 nm |
| Fraction Collector | Triggered by UV signal |
Lack of Specific Research Data for this compound
Despite a comprehensive search for computational and theoretical modeling studies on this compound, no specific research articles detailing the quantum mechanical calculations, reaction pathway energetics, transition state analysis, thermochemical parameters, or molecular dynamics were found for this particular compound.
While general principles and methodologies of computational chemistry are well-established, their application to a specific molecule like this compound requires dedicated research. The scientific literature does not appear to contain published studies that have investigated this compound using the detailed theoretical approaches outlined in the query.
Therefore, it is not possible to provide the requested in-depth article with data tables and detailed research findings on the following topics for this compound:
Computational Chemistry and Theoretical Modeling of 2 Phenylethyl Tert Butyl Ether
Molecular Conformation and Dynamics Studies
Molecular Dynamics Simulations for Conformational Space Exploration
General information on these computational methods is available, but the specific quantitative results and detailed analyses are contingent on focused scientific inquiry that has not been published for 2-Phenylethyl tert-butyl ether.
Intermolecular Interactions and Supramolecular Chemistry Involving tert-Butyl Moieties
The tert-butyl group is a bulky alkyl substituent known for its significant steric influence on molecular structure and reactivity. researchgate.net Its presence in this compound plays a crucial role in dictating the nature and strength of intermolecular interactions, which in turn governs its supramolecular chemistry.
Non-covalent interactions (NCIs) are fundamental to understanding the assembly of molecules in condensed phases and their recognition of other molecules. The tert-butyl group, while nonpolar, participates in and influences several types of NCIs, primarily through van der Waals forces and steric repulsion.
Van der Waals Interactions: The large surface area and high polarizability of the tert-butyl group contribute significantly to attractive London dispersion forces. In the context of this compound, these interactions with neighboring molecules are a primary cohesive force in the liquid and solid states. Computational studies on other tert-butyl-containing molecules have demonstrated the importance of these interactions in self-assembly processes on surfaces. acs.orgaip.orgaip.org For instance, density functional theory (DFT) calculations have shown that tert-butyl groups can enhance intermolecular interactions, affecting the adsorption geometry and self-assembled properties of organic molecules on metal surfaces. acs.org
Steric Repulsion and Molecular Packing: The bulky nature of the tert-butyl group also introduces significant steric repulsion. This repulsion prevents close packing of molecules and can direct the formation of specific supramolecular architectures. aip.orgaip.org In crystal engineering, the tert-butyl group is often employed to control the packing of molecules in a crystal lattice. nih.gov Computational modeling, such as Interaction Region Imaging (IRI), can visualize and quantify both attractive and repulsive non-covalent interactions. For example, in a study of bicyclo[2.2.2]octanone derivatives, IRI analysis revealed that a tert-butyl group introduces extensive repulsive interactions that can destabilize certain conformations or products. acs.org
Hydrogen Bonding: While the ether oxygen in this compound can act as a hydrogen bond acceptor, the steric hindrance from the adjacent tert-butyl group modulates this interaction. Computational studies on methyl tert-butyl ether (MTBE) interacting with zeolites have shown that the ether oxygen can form hydrogen bonds with surface silanol (B1196071) groups. rsc.org However, the strength of these bonds is influenced by the accessibility of the oxygen lone pairs. In the case of this compound, the bulky tert-butyl group would likely sterically hinder the approach of hydrogen bond donors to the ether oxygen.
| Interaction Type | Typical Energy Range (kcal/mol) | Key Features for tert-Butyl Groups |
| Van der Waals (Dispersion) | 1 - 5 | Significant due to large surface area and polarizability. |
| Steric Repulsion | Varies (Repulsive) | Dominant at short intermolecular distances, influences molecular packing. |
| Hydrogen Bonding (with ether O) | 2 - 5 | Sterically hindered by the adjacent tert-butyl group, weakening the interaction. |
| C-H···π Interactions | 0.5 - 2.5 | Possible between the tert-butyl C-H bonds and the phenyl ring of another molecule. |
This table presents generalized data from computational studies on molecules containing tert-butyl groups and is intended to be illustrative for this compound.
Quantum Chemical Explanations of Reaction Selectivity and Stereoselectivity
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions and predicting their outcomes. For this compound, these calculations can explain the selectivity observed in reactions such as ether cleavage, substitution, and elimination.
Transition State Theory and Activation Energies: The selectivity of a chemical reaction is often determined by the relative energies of the transition states leading to different products. By calculating the activation energies (the energy barrier that must be overcome for a reaction to occur) for various possible reaction pathways, chemists can predict the major product.
For instance, in the acid-catalyzed cleavage of tert-butyl ethers, the reaction proceeds via a carbocation intermediate. ncert.nic.in The stability of this carbocation is a key factor in the reaction rate. The formation of the tert-butyl carbocation is a relatively low-energy process, which is why tert-butyl ethers are often used as protecting groups for alcohols that can be removed under acidic conditions. researchgate.net
A computational study on the reaction of tert-butyl-substituted bicyclo[2.2.2]octanone provides a compelling example of how a tert-butyl group can influence reaction selectivity. acs.org DFT calculations showed that the reaction energies for rearrangement and cyclization products were significantly different, with the rearrangement product being strongly favored. This preference was attributed to the steric interactions of the tert-butyl group, which destabilized the transition state leading to the cyclization product.
Influence on Stereoselectivity: The steric bulk of the tert-butyl group can also control the stereoselectivity of reactions at or near the phenylethyl moiety. The tert-butyl group can block one face of the molecule, forcing an incoming reagent to attack from the less hindered side. This is a common strategy in asymmetric synthesis. While specific studies on this compound are lacking, computational modeling of related systems demonstrates this principle. For example, calculations can determine the lowest energy pathway for a nucleophile to approach a prochiral center, thus predicting the major stereoisomer formed.
The following table outlines how quantum chemical calculations can be applied to predict selectivity in reactions involving this compound, based on principles from related computational studies.
| Reaction Type | Computational Method | Predicted Selectivity for this compound | Rationale from Theoretical Modeling |
| Acid-Catalyzed Ether Cleavage | DFT (Transition State Search) | Cleavage to form tert-butyl cation and 2-phenylethanol (B73330). | The transition state leading to the stable tertiary carbocation will have a lower activation energy. |
| Nucleophilic Substitution (at benzylic position) | DFT, Molecular Dynamics | Attack from the face opposite the tert-butyl ether group. | Steric hindrance from the tert-butyl group will raise the energy of the transition state for attack on the syn-face. |
| Elimination Reactions | DFT (Potential Energy Surface Scan) | Formation of styrene (B11656) (E2) vs. substitution (SN2) depends on base strength and steric hindrance. | Calculations can map the potential energy surface to identify the lowest energy pathway and predict the product ratio. |
This table is a theoretical application of computational principles to this compound, as direct research is not available.
Applications and Emerging Research Directions for 2 Phenylethyl Tert Butyl Ether and Its Derivatives
Role as Protecting Groups in Complex Organic Synthesis
The tert-butyl (t-Bu) ether is a valuable protecting group for alcohols due to its considerable stability across a wide range of reaction conditions, particularly those involving strong bases. sci-hub.se It is resistant to many nucleophilic and basic reagents, as well as some reducing and oxidizing agents, making it suitable for multi-step syntheses where other functional groups need to be modified. organic-chemistry.orgharvard.edu
The formation of a tert-butyl ether, such as 2-phenylethyl tert-butyl ether, involves the reaction of the corresponding alcohol (2-phenylethanol) with a tert-butylating agent. Common methods include the use of isobutylene (B52900) in the presence of a strong acid catalyst. researchgate.net More contemporary and milder methods have been developed to improve applicability and substrate scope. organic-chemistry.org
Deprotection, or the cleavage of the tert-butyl ether to regenerate the alcohol, is typically achieved under acidic conditions. sci-hub.se This selectivity allows for the removal of the t-Bu group without affecting other acid-sensitive groups if the conditions are chosen carefully. The cleavage generally proceeds via an SN1 or E1 mechanism, leveraging the formation of the stable tert-butyl carbocation. libretexts.org
Table 1: Selected Reagents for Protection and Deprotection of Alcohols as tert-Butyl Ethers
| Transformation | Reagent/Catalyst System | Key Features |
|---|---|---|
| Protection | Isobutylene, CF3SO3H | Traditional strong acid catalysis. harvard.edu |
| Protection | Mg(ClO4)2, Boc2O | Mild conditions, general applicability. organic-chemistry.org |
| Protection | Er(OTf)3 | Eco-compatible, solvent-free, reusable catalyst. organic-chemistry.org |
| Deprotection | Trifluoroacetic Acid (TFA) | Common and effective strong acid for cleavage. libretexts.orghighfine.com |
| Deprotection | Aqueous Phosphoric Acid | Environmentally benign, mild, and selective reagent. organic-chemistry.orgorganic-chemistry.org |
| Deprotection | CeCl3·7H2O / NaI | Mild and chemoselective system. organic-chemistry.orgresearchgate.net |
| Deprotection | Tris(4-bromophenyl)aminium radical cation ("Magic Blue"), Triethylsilane | Mild, catalytic cleavage under non-acidic conditions. organic-chemistry.orgorganic-chemistry.org |
Enantioselective Synthesis and Chiral Resolution Strategies Involving tert-Butyl Carbamates
While this compound itself is achiral, the synthesis of chiral derivatives or related chiral molecules often involves strategies to control stereochemistry. The tert-butyl carbamate (Boc) group is frequently employed in the enantioselective synthesis of amino alcohols, which are precursors to a wide range of biologically active molecules. nih.govorgsyn.org
For instance, in the synthesis of building blocks for protease inhibitors, asymmetric aldol reactions have been used to set the stereogenic centers of molecules like tert-butyl-((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate. nih.gov This demonstrates how the Boc protecting group is integral to establishing chirality in a phenylethyl scaffold, which could subsequently be converted to other functional groups. Another powerful method involves the highly enantioselective N–H insertion reaction between vinyldiazoacetates and tert-butyl carbamate, catalyzed by a cooperative system of dirhodium(II) carboxylates and chiral spiro phosphoric acids, to produce chiral α-amino acid derivatives. nih.gov
Chiral resolution is another key strategy for separating racemic mixtures into their constituent enantiomers. wikipedia.org For precursors to chiral ethers or related molecules, this can be achieved through several methods:
Formation of Diastereomeric Salts: A racemic acid or amine can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. chemeurope.com These salts often have different solubilities, allowing for their separation by crystallization.
Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This is a common method for resolving chiral alcohols. acsgcipr.orgpharmtech.com
Chiral Chromatography: A racemic mixture can be separated by passing it through a chromatography column containing a chiral stationary phase.
Although enantiomers of ethers can be notoriously difficult to differentiate, specialized NMR techniques using chiral lanthanide shift reagents can be employed for their chiral recognition. nih.gov
Development of Novel Catalytic Systems for Ether Transformations
Research into the transformation of ethers has led to the development of new catalytic systems that offer milder conditions, higher efficiency, and greater selectivity for both synthesis and cleavage.
For the synthesis of tert-butyl ethers, palladium-catalyzed methods have been developed for coupling aryl bromides or chlorides with sodium tert-butoxide, utilizing air-stable dialkylphosphinobiphenyl ligands to obtain aryl tert-butyl ethers in high yields. organic-chemistry.org Another approach uses basic lead carbonate as a simple, efficient, and reusable catalyst for the reaction of alcohols and phenols with tert-butyl bromide under solvent-free conditions. sci-hub.seresearchgate.net
In the realm of deprotection, significant advances have been made to move away from harsh, stoichiometric acidic reagents.
Cerium(III) Chloride/Sodium Iodide: This system (CeCl₃/NaI) in acetonitrile provides a mild and chemoselective method for cleaving tert-butyl ethers, compatible with various other functional groups. organic-chemistry.orgresearchgate.net
"Magic Blue" and Triethylsilane: The combination of the tris(4-bromophenyl)aminium radical cation (Magic Blue, MB•+) and triethylsilane facilitates a mild cleavage of the C-O bond in tert-butyl ethers and carbamates. organic-chemistry.org
B(C₆F₅)₃: Catalytic amounts of tris(pentafluorophenyl)borane can effectively cleave ethers in the presence of a silane reducing agent. organic-chemistry.org
Table 2: Examples of Modern Catalytic Systems for tert-Butyl Ether Transformations
| Transformation | Catalyst/Reagent System | Substrate Type | Advantage |
|---|---|---|---|
| Synthesis | Pd catalyst, Dialkylphosphinobiphenyl ligand, NaOtBu | Aryl halides | Forms aryl tert-butyl ethers. organic-chemistry.org |
| Synthesis | Basic Lead Carbonate, t-BuBr | Alcohols, Phenols | Solvent-free, reusable catalyst. sci-hub.se |
| Deprotection | CeCl₃ / NaI | Aliphatic & Aromatic t-Bu Ethers | Mild and highly chemoselective. researchgate.net |
| Deprotection | B(C₆F₅)₃, HSiEt₃ | Alkyl Ethers | Catalytic, metal-free reduction. organic-chemistry.org |
Green Chemistry Approaches in Ether Synthesis and Deprotection
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This focus has driven the development of more sustainable methods for the synthesis and deprotection of ethers.
Key green approaches in tert-butyl ether synthesis include:
Use of Reusable Catalysts: Erbium(III) triflate, Er(OTf)₃, has been shown to be an effective, recoverable, and reusable catalyst for the formation of tert-butyl ethers from alcohols and phenols under solvent-free conditions. organic-chemistry.org
Solvent-Free Conditions: Performing reactions without a solvent, as in the Er(OTf)₃ or basic lead carbonate catalyzed methods, reduces waste and potential environmental contamination. sci-hub.seorganic-chemistry.org
For deprotection, several environmentally benign strategies have emerged:
Aqueous Phosphoric Acid: This reagent is an effective, mild, and selective alternative to more corrosive or hazardous acids for the cleavage of tert-butyl ethers, esters, and carbamates. The workup is convenient, and the reagent is environmentally friendly. organic-chemistry.orgorganic-chemistry.org
Catalytic Deprotection: Using catalytic amounts of a reagent, rather than stoichiometric quantities, minimizes waste. The Er(OTf)₃ catalyst can also be used for deprotection in methanol with microwave irradiation, representing an energy-efficient method. organic-chemistry.org
Electrochemical Methods: Anodic oxidation offers a green alternative for the deprotection of related protecting groups like the p-methoxybenzyl (PMB) group, avoiding the use of toxic heavy-metal oxidants like ceric ammonium nitrate (B79036) (CAN). nih.gov
The overarching goals of these green approaches are to minimize the use of hazardous reagents, reduce waste byproducts, and improve energy efficiency, aligning with the core tenets of sustainable chemistry. acsgcipr.org
Precursor and Intermediate Utility in Advanced Organic Synthesis
The 2-phenylethyl alcohol motif and its protected forms, such as this compound, are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Protecting the hydroxyl group as a tert-butyl ether allows for chemical modifications at other positions of the molecule without interference from the reactive -OH group.
The phenylethyl structure is a key component in a variety of compounds. For example, derivatives of 2-phenylethanol (B73330) are used in the synthesis of pharmaceuticals. google.com While direct examples naming this compound as an intermediate in a specific complex synthesis are not prevalent in the immediate literature, its utility can be inferred from the common practice of alcohol protection. For instance, a synthetic route targeting a complex molecule with a 2-phenylethanol subunit would likely involve the protection of the hydroxyl group to perform reactions on the aromatic ring or an adjacent functional group. The tert-butyl ether is an excellent candidate for this role due to its robustness. highfine.com
A closely related example is the use of tert-butyl carbamate derivatives of a phenylethylamine scaffold in the synthesis of potent β-secretase (BACE1) inhibitors, which are investigated for the treatment of Alzheimer's disease. nih.gov In these syntheses, the protected amino alcohol serves as a crucial chiral building block. This highlights the synthetic utility of protecting a functional group on a phenylethyl backbone to construct complex, biologically active molecules. Similarly, aryl tert-butyl ethers are often used as precursors to phenols in syntheses where a free phenol (B47542) would be incompatible with the reaction conditions. organic-chemistry.org
Environmental Photochemistry and Degradation Pathways of Tert Butyl Ethers
Atmospheric Oxidation Reactions with Reactive Species (e.g., Hydroxyl Radicals, Chlorine Atoms, Nitrate (B79036) Radicals)
The primary removal process for tert-butyl ethers from the atmosphere is through oxidation reactions initiated by photochemically generated reactive species. The most significant of these is the hydroxyl radical (•OH), which is ubiquitous in the troposphere during the day. Reactions with chlorine atoms (Cl•), primarily in coastal and marine environments, and nitrate radicals (NO₃•), which are important during nighttime, also contribute to their atmospheric degradation.
The general mechanism for the reaction of •OH radicals with tert-butyl ethers involves the abstraction of a hydrogen atom from a C-H bond. The reactivity of different C-H bonds within the ether molecule determines the primary reaction pathway and the resulting products. For 2-phenylethyl tert-butyl ether, hydrogen abstraction can occur at several positions: the tert-butyl group, the ethyl chain, or the aromatic ring.
Theoretical studies on simpler tert-butyl ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) provide insight into the likely reaction pathways. For ETBE, the reaction with •OH radicals predominantly proceeds via hydrogen abstraction from the ethoxy group. wikipedia.org This leads to the formation of an α-ether radical, which is stabilized by the adjacent oxygen atom. This radical then undergoes further reactions in the presence of oxygen (O₂) and nitrogen oxides (NOₓ) to form stable products.
For this compound, the presence of the phenylethyl group introduces additional reaction sites. The benzylic hydrogens (on the carbon atom adjacent to the phenyl ring) are particularly susceptible to abstraction due to the resonance stabilization of the resulting benzylic radical. Therefore, a significant portion of the atmospheric oxidation of this compound is expected to be initiated at this position.
Nitrate radicals are the primary oxidants in the troposphere at night. Their reactions with ethers are generally slower than those with •OH radicals. The presence of the aromatic ring in this compound may influence its reactivity towards NO₃• radicals, as aromatic compounds can undergo addition reactions with this radical.
The following table summarizes the expected reactivity and major products from the atmospheric oxidation of this compound based on data from analogous compounds.
| Reactive Species | Primary Reaction Type | Expected Major Products | Atmospheric Significance |
| Hydroxyl Radical (•OH) | H-atom abstraction | tert-Butyl formate, Formaldehyde, Phenylacetaldehyde, Benzaldehyde | Dominant daytime degradation pathway |
| Chlorine Atom (Cl•) | H-atom abstraction | Similar to •OH, with potential for chlorinated products | Significant in marine and coastal areas |
| Nitrate Radical (NO₃•) | H-atom abstraction, Addition to aromatic ring | Nitrated aromatic compounds, Carbonyls | Primary nighttime degradation pathway |
General Considerations for Degradation in Environmental Matrices
The degradation of this compound in environmental matrices such as soil and water is influenced by a combination of physical, chemical, and biological processes.
In Water:
Solubility and Transport: The solubility of tert-butyl ethers in water is a key factor in their environmental transport. While the tert-butyl group is hydrophobic, the ether linkage provides some polarity. The presence of the phenyl group in this compound will likely decrease its water solubility compared to smaller alkyl ethers. wikipedia.org Once dissolved, it can be transported with groundwater flow.
Photolysis: As discussed previously, direct photolysis can be a significant degradation pathway in sunlit surface waters.
Hydrolysis: Ether linkages are generally stable to hydrolysis under typical environmental pH conditions. Therefore, this is not expected to be a major degradation pathway for this compound.
Biodegradation: The biodegradation of tert-butyl ethers has been studied extensively, with most research focusing on MTBE and ETBE. These compounds are generally considered to be recalcitrant to biodegradation. nih.gov However, some microorganisms have been identified that can degrade these ethers, typically through an initial hydroxylation step. epa.govnih.gov The presence of the aromatic ring in this compound may influence its biodegradability, as aromatic compounds can be degraded by a wide range of microorganisms, although often at slow rates. nih.govnih.gov
In Soil:
Sorption: The extent to which this compound sorbs to soil particles will affect its mobility and bioavailability. The hydrophobic nature of the phenyl and tert-butyl groups suggests that it will have a tendency to partition to organic matter in the soil.
Volatilization: From soil surfaces, volatilization into the atmosphere can be a significant transport mechanism, where it will then be subject to atmospheric oxidation.
Biodegradation: Similar to aqueous environments, biodegradation in soil is a potential but likely slow degradation pathway. The availability of oxygen is a critical factor, with aerobic degradation generally being more efficient for ethers and aromatic compounds.
Future Perspectives and Research Challenges in 2 Phenylethyl Tert Butyl Ether Chemistry
Advancements in Targeted and Efficient Synthesis of 2-Phenylethyl tert-butyl ether
The synthesis of tert-butyl ethers, including this compound, has traditionally relied on methods such as the acid-catalyzed addition of phenols to isobutylene (B52900) or the reaction of Grignard reagents with t-butyl perbenzoate. orgsyn.org However, the future of its synthesis lies in the development of more targeted, efficient, and milder catalytic systems that offer high yields and broad functional group tolerance.
Recent progress in the tert-butylation of alcohols and phenols points toward several promising avenues. One eco-friendly approach involves the use of Erbium(III) triflate (Er(OTf)₃) as a recyclable catalyst for the reaction of alcohols with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under solvent-free conditions. organic-chemistry.org Another mild and effective method utilizes magnesium perchlorate (B79767) (Mg(ClO₄)₂) in conjunction with Boc₂O, demonstrating general applicability for protecting alcohol functionalities as t-butyl ethers. organic-chemistry.org These modern methods represent a significant step forward from classical syntheses, such as the Williamson ether synthesis, which for a related compound, 2-phenylethyl phenyl ether, involves reacting (2-bromoethyl)benzene (B7723623) with a phenoxide in ethanol. chemicalbook.com
Future research will likely focus on optimizing these catalytic systems to be even more selective and efficient for substrates like 2-phenylethanol (B73330). The development of catalysts that can operate under ambient temperature and pressure, utilize non-toxic reagents, and be easily recovered and reused is a primary goal.
Table 1: Comparison of Synthetic Methods for tert-Butyl Ethers
| Method | Reagents | Catalyst/Conditions | Advantages |
|---|---|---|---|
| Grignard-Perester Reaction | Phenylmagnesium bromide, t-butyl perbenzoate | Anhydrous ether, low temperature | Good generality for various t-butyl ethers. orgsyn.org |
| Williamson Ether Synthesis | (2-Bromoethyl)benzene, Phenol (B47542) | KOH, Ethanol, Reflux | Standard, well-understood method. chemicalbook.com |
| Catalytic tert-Butylation | Alcohol, Di-tert-butyl dicarbonate (Boc₂O) | Er(OTf)₃, Solvent-free, RT | Eco-compatible, reusable catalyst. organic-chemistry.org |
| Mild Protection Reaction | Alcohol, Di-tert-butyl dicarbonate (Boc₂O) | Mg(ClO₄)₂ | Mild conditions, general applicability. organic-chemistry.org |
Deeper Mechanistic Understanding of Complex Reaction Pathways
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and predicting product outcomes. The formation of a tert-butyl ether from an alcohol using a catalyst like ytterbium triflate with di-tert-butyl dicarbonate is hypothesized to proceed through a specific pathway. researchgate.net The reaction is believed to initiate with the formation of a chelate complex, which then forms a mixed anhydride. researchgate.net This intermediate subsequently decomposes via a six-membered transition state to yield the final tert-butyl ether, releasing carbon dioxide. researchgate.net
Beyond its formation, the reaction pathways of 2-phenylethyl ethers under various conditions present complex challenges. Studies on the related compound, 2-phenethyl phenyl ether, over zeolite catalysts reveal that the molecule can undergo cleavage of the β-O-4 ether bond via hydrogenolysis. researchgate.net This process can lead to a cascade of subsequent reactions, including dehydration, hydrogenation, and isomerization, resulting in a mixture of (alkyl)cycloalkanes. researchgate.net Understanding how the tert-butyl group, in place of a phenyl group, influences these degradation and rearrangement pathways is a key area for future investigation. Probing these mechanisms using advanced spectroscopic techniques and computational modeling will be essential to gain predictive control over these transformations.
Exploration of Novel Reactivity and Functionalization Strategies
While the ether linkage in this compound is relatively stable, the phenylethyl moiety offers rich opportunities for novel functionalization. A significant challenge in synthetic chemistry is the selective activation of C–H bonds. Recent breakthroughs have demonstrated the palladium-catalyzed meta-C–H functionalization of phenylethyl alcohol derivatives using a transient mediator. nih.govrsc.org This strategy employs an oxime ether as a readily removable directing group to achieve meta-arylation with broad substrate scope and good functional group tolerance. nih.govrsc.org Applying such a strategy to this compound could allow for precise modification of the aromatic ring while the tert-butyl ether serves as a stable, non-directing protecting group for the ethyl alcohol moiety.
Furthermore, the tert-butyl group itself, long considered a sterically bulky and inert placeholder, is now being viewed as a potential functional group. chemrxiv.org Non-directed catalytic hydroxylation of sterically hindered primary C-H bonds within tert-butyl groups has been achieved, opening up a new disconnection approach in synthesis. chemrxiv.org Future research could explore whether the tert-butyl group in this compound can be selectively functionalized, transforming it from a simple protecting group into a handle for further molecular elaboration.
Table 2: Emerging Functionalization Strategies
| Strategy | Target Moiety | Method | Key Features |
|---|---|---|---|
| meta-C–H Arylation | Phenyl Ring | Palladium/Norbornene Relay Catalysis with an Oxime Ether Directing Group | Provides access to meta-substituted phenylethyl derivatives. nih.govrsc.org |
| C-H Hydroxylation | tert-Butyl Group | Non-directed Catalytic Oxidation | Transforms an inert group into a primary alcohol for further synthesis. chemrxiv.org |
Integration with Sustainable Chemical Processes and Materials Science Research
The principles of green chemistry are increasingly guiding synthetic research, demanding processes that are environmentally benign and resource-efficient. A key aspect of this for this compound involves the sustainable production of its precursors. Significant progress has been made in the biotechnological synthesis of 2-phenylethanol (2-PE), a key starting material. nih.gov Enzymatic cascades and engineered microorganisms are now capable of converting L-phenylalanine into 2-PE with high efficiency, offering a green alternative to traditional chemical synthesis. nih.govmdpi.com
In addition, the synthesis of the ether itself can be made more sustainable. The development of solvent-free synthetic methods, as seen with Er(OTf)₃ catalysis, reduces waste and environmental impact. organic-chemistry.org Another approach involves using water as a reaction medium, which has been successfully demonstrated for the synthesis of other complex ethers and heterocyclic compounds. acs.org
In materials science, the structural components of this compound are found in advanced functional materials. For instance, molecules combining tert-butyl groups with phenylethynylpyrenes have been synthesized to create highly fluorescent and stable emitters for potential use in organic electronics. researchgate.net The tert-butyl group provides solubility and stability, while the phenylethyl moiety contributes to the π-conjugated system. Future research could investigate this compound as a building block, a dopant, or a model compound to study structure-property relationships in the development of novel organic materials with tailored photophysical or electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
